BenchChemオンラインストアへようこそ!

Mal-amido-PEG5-C2-NHS ester

Antibody-Drug Conjugates Bioconjugation Drug-to-Antibody Ratio

Mal-amido-PEG5-C2-NHS ester (CAS 1315355-92-0) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker utilized in bioconjugation and targeted therapeutic development. Its structure features a maleimide group at one terminus, which reacts selectively with sulfhydryl (–SH) groups, and an N-hydroxysuccinimide (NHS) ester at the other, which reacts with primary amines (–NH₂) to form stable covalent bonds.

Molecular Formula C24H35N3O12
Molecular Weight 557.5 g/mol
Cat. No. B8087060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG5-C2-NHS ester
Molecular FormulaC24H35N3O12
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C24H35N3O12/c28-19(5-8-26-20(29)1-2-21(26)30)25-7-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-6-24(33)39-27-22(31)3-4-23(27)32/h1-2H,3-18H2,(H,25,28)
InChIKeyCBUSUMKXBREGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amido-PEG5-C2-NHS Ester: Technical Baseline and Procurement-Relevant Characteristics


Mal-amido-PEG5-C2-NHS ester (CAS 1315355-92-0) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker utilized in bioconjugation and targeted therapeutic development. Its structure features a maleimide group at one terminus, which reacts selectively with sulfhydryl (–SH) groups, and an N-hydroxysuccinimide (NHS) ester at the other, which reacts with primary amines (–NH₂) to form stable covalent bonds . The compound contains a discrete PEG5 spacer arm that imparts enhanced hydrophilicity and conformational flexibility to conjugated biomolecules . Classified as a non-cleavable linker, it serves as a foundational building block in the construction of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced drug delivery systems .

Why Mal-amido-PEG5-C2-NHS Ester Cannot Be Generically Substituted: Critical Material Differences Impacting Conjugate Integrity


Indiscriminate substitution with other maleimide-NHS PEG linkers or traditional non-PEGylated alternatives like SMCC is not feasible due to quantifiable differences in aqueous solubility, conjugate aggregation propensity, and spacer length flexibility . The hydrophilic PEG chain of Mal-amido-PEG5-C2-NHS ester actively mitigates the aggregation of hydrophobic payloads during conjugation, a critical parameter that directly limits the achievable drug-to-antibody ratio (DAR) and final formulation stability in antibody-drug conjugates (ADCs) [1]. Unlike rigid or hydrophobic crosslinkers, the specific length and conformational freedom of the PEG5 spacer significantly influence the accessibility of reactive sites and the resulting conjugate's biological activity [2]. The use of monodisperse PEG chains is also required to ensure batch-to-batch reproducibility in drug manufacturing, a standard that polydisperse or lower-purity PEG reagents cannot meet .

Quantitative Differentiation Guide: Mal-amido-PEG5-C2-NHS Ester vs. SMCC and PEG-Linker Analogs


Quantified DAR Tolerance: Mal-amido-PEG5-C2-NHS Ester Prevents Aggregation vs. SMCC Linkers

When conjugating hydrophobic payloads such as maytansinoids, the hydrophilic PEG spacer in Mal-amido-PEG5-C2-NHS ester enables a significantly higher drug-to-antibody ratio (DAR) without inducing conjugate aggregation, a critical limitation observed with traditional hydrophobic linkers like SMCC. [1].

Antibody-Drug Conjugates Bioconjugation Drug-to-Antibody Ratio

Aqueous Solubility Advantage: Mal-amido-PEG5-C2-NHS Ester vs. Non-PEGylated Heterobifunctional Linkers

Mal-amido-PEG5-C2-NHS ester, by virtue of its PEG spacer, provides a distinct solubility advantage over traditional aliphatic heterobifunctional linkers such as AMAS. The PEG chain increases the aqueous solubility of both the free linker and the resulting conjugates, reducing the need for organic co-solvents that can denature sensitive biomolecules .

Bioconjugation ADC Linker Chemistry Protein Crosslinking

Spacer Length Optimization: PEG5 Configuration vs. Shorter (PEG2-4) and Longer (PEG8-12) Analogs

The PEG5 spacer length of Mal-amido-PEG5-C2-NHS ester provides a crucial balance between preventing steric hindrance and maintaining target engagement. Evidence from systematic linker length studies indicates that shorter PEG linkers (e.g., PEG2, PEG4) can cause steric clashes that impair drug release, while excessively long linkers (e.g., PEG12) can reduce conjugate stability or alter pharmacokinetic profiles unfavorably [1].

ADC Design Linker Optimization Steric Hindrance

NHS Ester Hydrolytic Stability: Guiding Optimal Conjugation Protocols

The NHS ester moiety of Mal-amido-PEG5-C2-NHS ester is subject to pH-dependent hydrolysis. Quantifying this instability is essential for maximizing conjugation efficiency. At pH 8.0 and 25°C, the half-life of an analogous NHS ester is approximately 1 hour, whereas at pH 8.6 and 4°C, the half-life drops to 10 minutes . In contrast, specialized butyric acid NHS-PEG esters exhibit a half-life of over 20 minutes at pH 8.0 . This data defines the operational window for efficient amine coupling.

Bioconjugation Chemistry Linker Stability Process Optimization

Supplier-Grade Purity Benchmark: Mal-amido-PEG5-C2-NHS Ester vs. Analogous PEG3 Linker

For regulated applications such as clinical ADC manufacturing, linker purity is non-negotiable. Mal-amido-PEG5-C2-NHS ester is routinely available from major suppliers with a purity specification of ≥98.0% . In comparison, other Mal-amido-PEG-NHS esters, such as the PEG3 analog, are often supplied at a lower purity grade of ≥95% . This 3% absolute purity difference translates to a substantial reduction in potential cross-reacting impurities.

GMP Manufacturing PEG Linker Purity Quality Control

Conjugation Efficiency: Influence of PEG Spacer on Reaction Kinetics

The incorporation of a PEG spacer in heterobifunctional linkers improves conjugation efficiency by reducing steric hindrance and enhancing the accessibility of reactive groups. Studies on analogous PEG-NHS-maleimide systems demonstrate that optimized PEG length can achieve conjugation efficiencies of up to 95% . The PEG5 spacer in Mal-amido-PEG5-C2-NHS ester provides a hydrophilic environment that facilitates efficient coupling to both amine- and thiol-containing biomolecules.

Bioconjugation Yield PEG Linker Reaction Optimization

High-Impact Application Scenarios for Mal-amido-PEG5-C2-NHS Ester in Bioconjugation and Drug Development


Synthesis of High-DAR Antibody-Drug Conjugates (ADCs) with Reduced Aggregation Risk

Mal-amido-PEG5-C2-NHS ester is the linker of choice when developing ADCs that require a high drug-to-antibody ratio (DAR) but are sensitive to aggregation. The hydrophilic PEG5 spacer effectively solubilizes hydrophobic cytotoxic payloads, enabling DAR values >4 without the precipitation issues commonly observed with SMCC or other non-PEGylated linkers [1]. This directly addresses a major bottleneck in ADC development, ensuring a more homogeneous and stable therapeutic product.

Construction of PROTACs Requiring Defined Linker Geometry for Ternary Complex Formation

In PROTAC design, the length and flexibility of the linker are critical for inducing productive ternary complex formation between the target protein and E3 ligase. The PEG5 spacer of Mal-amido-PEG5-C2-NHS ester provides an optimal middle-distance range that can bridge the necessary protein-protein interface without introducing excessive conformational entropy or steric clashes [2]. Its defined monodisperse length ensures consistent and reproducible degradation activity across batches.

Site-Specific Bioconjugation for Homogeneous Conjugate Preparation

The orthogonal reactivity of Mal-amido-PEG5-C2-NHS ester makes it uniquely suited for two-step, site-specific bioconjugation strategies. The NHS ester is first used to label a specific amine residue on a protein or antibody. After purification, the maleimide group is available for subsequent coupling to a thiol-containing payload, such as a drug, fluorophore, or oligonucleotide [3]. This stepwise approach yields homogeneous conjugates with precisely defined stoichiometry and attachment sites, a critical requirement for regulatory approval of biopharmaceuticals.

GMP Manufacturing of Bioconjugates Requiring High-Purity Linkers

For programs transitioning from research to clinical manufacturing, the procurement of high-purity linkers is paramount. Mal-amido-PEG5-C2-NHS ester is available from suppliers with purity specifications of ≥98.0% , and can be sourced in both research and GMP grades. This high purity minimizes the presence of cross-reactive impurities that could lead to off-target conjugation or immunogenicity issues, thereby de-risking the manufacturing process and supporting the generation of a consistent, well-characterized drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-amido-PEG5-C2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.